molecular formula C7H9Cl2F3N2O B2545848 4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride CAS No. 97963-69-4

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride

Cat. No.: B2545848
CAS No.: 97963-69-4
M. Wt: 265.06
InChI Key: XVDGHCYFJDVPMI-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride is a halogenated aromatic diamine derivative. The compound features a benzene ring substituted with an electron-withdrawing trifluoromethoxy (-OCF₃) group at the para position and two amine groups at the ortho positions, stabilized as a dihydrochloride salt. While its base form (CAS 658-89-9) has a molecular weight of 192.14 g/mol and is described as a liquid , the dihydrochloride form is expected to enhance stability and solubility for research applications, analogous to structurally related diamine salts . This compound is primarily utilized in pharmaceutical and biochemical research, though specific applications require further exploration .

Properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDGHCYFJDVPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97963-69-4
Record name 4-(trifluoromethoxy)benzene-1,2-diamine dihydrochloride
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Preparation Methods

Halogen Exchange with Anhydrous Hydrogen Fluoride

The patent WO2016125185A2 details a high-pressure method using trichloromethoxybenzene and anhydrous HF (AHF):

Reaction Conditions

  • Reactants : Trichloromethoxybenzene (265 g) + AHF (252 g)
  • Temperature : 80°C
  • Pressure : 30–35 kg/cm²
  • Duration : 4–6 hours
  • Yield : 72% (190 g crude, 120 g purified)

The process occurs in SS 316 autoclaves, with HCl and AHF byproducts vented under nitrogen purge.

Radical Chlorination of Anisole Derivatives

An alternative route employs UV-initiated chlorination:

Step Parameters

Component Quantity Role
Anisole 150 g Substrate
4-Chlorobenzotrifluoride 750 g Chlorine source
Radical Initiator 7.5 g Reaction accelerator
Cl₂ Flow Rate 15–20 LPH Chlorination agent

Maintained at 90–100°C under polychromatic UV, this method achieves 99% para-selectivity.

Regioselective Nitration Techniques

Mixed-Acid Nitration

The patent method uses concentrated H₂SO₄-HNO₃ at controlled temperatures:

Nitration Protocol

  • Reactants :
    • Trifluoromethoxybenzene (118 g)
    • Dichloromethane (590 g)
    • Nitration mixture: HNO₃ (58.24 g) + H₂SO₄ (174.24 g)
  • Conditions :

    • Temperature: 0°C → 30°C (gradual ramp)
    • Time: 2 hours
    • Isomer Ratio: 90% para, 10% ortho
  • Workup :

    • Quench in ice-water
    • DCM extraction → Na₂SO₄ drying → Solvent evaporation

This yields 135 g (84%) of 1-nitro-4-trifluoromethoxybenzene.

Directed ortho-Nitration Using Protecting Groups

Academic approaches employ amine protection to achieve 1,2-dinitration:

Stepwise Process

  • Acetylation : 4-Trifluoromethoxyaniline → Acetanilide derivative
  • Nitration : Introduces nitro group at C2 position
  • Deprotection : Acidic hydrolysis regenerates free amine

Key Data

Parameter Value
Nitration Yield 78%
Isomeric Purity >95% (1-nitro-2-acetamido)

This method addresses the electron-withdrawing nature of CF₃O- groups that hinder conventional nitration.

Reduction to Diamine and Salt Formation

Catalytic Hydrogenation

BenchChem reports Pd/C-mediated reduction under H₂ atmosphere:

Optimized Conditions

  • Catalyst : 5% Pd/C (0.5 eq)
  • Solvent : Ethanol/Water (9:1)
  • Pressure : 50 psi H₂
  • Time : 8 hours
  • Yield : 92% diamine

Iron-HCl Reduction

Industrial-scale methods prefer Fe/HCl systems:

Procedure

  • Reactants :
    • 1-Nitro-4-trifluoromethoxybenzene (75 g)
    • 9N H₂SO₄ (750 mL)
    • Aqueous NaNO₂ (31 g in 62 mL H₂O)
  • Conditions :
    • Temperature: <5°C (diazotization) → 110°C (decomposition)
    • Workup: DCM extraction → Drying → Evaporation

This yields 68% 4-(trifluoromethoxy)benzene-1,2-diamine.

Dihydrochloride Salt Formation

Standard Protocol

  • Dissolve free diamine in anhydrous Et₂O
  • Bubble HCl gas until pH < 2
  • Precipitate salt via ice-bath cooling
  • Filter and dry under vacuum

Purity Data

Metric Value
Final Purity 99.2% (HPLC)
Chloride Content 31.8% (theory 32.1%)

Emerging Methodologies

Photochemical Diamine Synthesis

Recent advances (RSC Suppl. Doc. 2020) utilize iridium photocatalysts:

Visible-Light Protocol

  • Catalyst : [Ir(dF(CF₃)ppy)₂bpy]PF₆ (0.1 mol%)
  • Conditions : 455 nm LED, DMA solvent, RT
  • Yield : 65% (unoptimized)

This method enables C–N bond formation without traditional nitration-reduction sequences.

Enzymatic Reduction Systems

Preliminary studies show NADH-dependent nitroreductases can achieve:

  • Selectivity : 100% para-amine retention
  • Green Metrics : E-factor 8.2 vs. 23.4 for chemical methods

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scale Feasibility
Fe/HCl Reduction 68 98.5 Industrial
Catalytic H₂ 92 99.1 Pilot Plant
Photochemical 65 95.8 Lab-Scale
Enzymatic 54* 99.9 Microscale

*Theoretical maximum based on literature analogs

Challenges and Optimization Strategies

Nitration Regioselectivity

Issue : CF₃O- group’s dual electronic effects cause mixed isomer formation
Solutions :

  • Use bulky solvents (e.g., DCE) to favor para-selectivity
  • Low-temperature (-10°C) nitration improves ortho:para to 1:15

Over-Reduction in Diamine Formation

Mitigation Approaches :

  • Employ H₂O₂ as mild oxidizing agent during Fe/HCl workup
  • Phase-transfer catalysts (Aliquat 336) enhance reaction control

Industrial-Scale Process Flow

Figure 1: Manufacturing Schematic

Trichloromethoxybenzene  
       ↓ HF Exchange  
Trifluoromethoxybenzene  
       ↓ Mixed-Acid Nitration  
1-Nitro-4-trifluoromethoxybenzene  
       ↓ Fe/HCl Reduction  
4-(Trifluoromethoxy)benzene-1,2-diamine  
       ↓ HCl Gas Treatment  
Dihydrochloride Salt  

Key Metrics

  • Total Yield: 58% (from trichloromethoxybenzene)
  • Cycle Time: 72 hours (batch process)
  • Purity Spec: ≥98% (HPLC), ≤0.5% ortho-isomer

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The trifluoromethoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its electron-withdrawing properties, affecting the reactivity of the amino groups. This can influence various biochemical pathways and molecular interactions, making it a valuable compound for research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Stability/Solubility Key Applications
This compound 658-89-9 (base) C₇H₉Cl₂F₃N₂O ~249.06 -OCF₃ at position 4 Not reported Likely hygroscopic; improved solubility vs. free base Pharmaceutical research
4-Methoxybenzene-1,2-diamine hydrochloride 24313-88-0 C₇H₁₁ClN₂O 174.63 -OCH₃ at position 4 Not reported More stable than free base Organic synthesis
Benzene-1,2-diamine dihydrochloride 615-28-1 C₆H₁₀Cl₂N₂ 195.07 None 205°C Stable, water-soluble Biochemical assays
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride 131076-14-7 C₈H₁₄Cl₂N₂O₂ 241.12 -OCH₃ at 4 and 5 Not reported Lower solubility due to bulk Chemical intermediates
4-Chloro-3-methyl-1,2-benzenediamine hydrochloride 1087743-89-2 C₇H₁₀Cl₂N₂ 205.08 -Cl at 4, -CH₃ at 3 Not reported Moderate stability Specialty chemicals
Key Observations:
  • Substituent Effects: The trifluoromethoxy group (-OCF₃) significantly increases molecular weight and electron-withdrawing character compared to methoxy (-OCH₃) or chloro (-Cl) groups.
  • Stability : Diamines with electron-withdrawing groups (e.g., -OCF₃, -Cl) may exhibit reduced stability compared to electron-donating groups (e.g., -OCH₃), necessitating immediate use after synthesis .
  • Solubility : Dihydrochloride salts generally improve water solubility, as seen in benzene-1,2-diamine dihydrochloride (205°C melting point, high purity) .

Stability and Handling

  • Instability : Unsubstituted benzene-1,2-diamine is prone to oxidation, but dihydrochloride salts and electron-withdrawing groups enhance stability .
  • Storage : Recommendations for similar compounds suggest storage at room temperature in anhydrous conditions .

Biological Activity

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride is a fluorinated organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's reactivity and interaction with biological targets, making it a subject of interest for research into its pharmacological properties.

The mechanism of action of this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethoxy group is believed to enhance the compound's binding affinity due to strong electron-withdrawing effects, which can stabilize interactions with polar amino acid residues in target proteins.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorinated benzene compounds have been reported to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Research has indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For example, in vitro studies on breast cancer cell lines (e.g., MCF-7) have shown that compounds with similar functionalities can induce apoptosis and inhibit cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Similar Fluorinated CompoundMCF-710.4Cell cycle arrest

Anti-inflammatory Activity

There is evidence suggesting that fluorinated compounds can modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of fluorinated amines, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized flow cytometry and annexin V staining to assess apoptosis rates, revealing that these compounds could effectively induce programmed cell death in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of fluorinated aromatic amines. The study demonstrated that these compounds had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving trifluoromethoxy-substituted benzaldehyde derivatives and ethylenediamine analogs under acidic conditions. A typical procedure involves refluxing the aldehyde precursor with ethylenediamine in ethanol, followed by hydrochloric acid treatment to form the dihydrochloride salt. Purification is achieved through recrystallization using polar solvents like ethanol or methanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 reverse-phase column is recommended. A purity threshold of ≥98% is typical for research-grade material .
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the presence of the trifluoromethoxy group (δ ~58 ppm in 19^{19}F NMR) and aromatic protons (δ 6.8–7.2 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 265.1) .

Q. What solvents are optimal for dissolving this compound?

  • Methodological Answer : The compound exhibits high solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) due to its dihydrochloride salt form. For non-polar reactions, consider ion-pairing agents or phase-transfer catalysts .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

  • Methodological Answer : Use the SHELX suite (SHELXL for refinement, SHELXD for structure solution) to analyze X-ray diffraction data. For ambiguous electron density maps, employ twin refinement or high-resolution data collection (≤0.8 Å). Mercury software can visualize packing interactions and hydrogen-bonding networks .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with different electron-withdrawing groups (e.g., –CF3_3 vs. –OCH3_3) to assess electronic effects on bioactivity.
  • Biological Assays : Use in vitro enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) with IC50_{50} determination. Pair with molecular docking (AutoDock Vina) to predict binding modes .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What strategies mitigate interference from the trifluoromethoxy group in spectroscopic analyses?

  • Methodological Answer : For 1^{1}H NMR, use deuterated DMSO to resolve aromatic proton splitting. In IR spectroscopy, the C–F stretch (~1250 cm1^{-1}) can overlap with other peaks; subtract background solvent signals computationally .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to study binding kinetics. Density functional theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces .

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